![molecular formula C12H16N6O B12919605 5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one CAS No. 61693-29-6](/img/structure/B12919605.png)
5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one is a complex organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, particularly in nucleic acids like DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate amines with pyrimidine derivatives under controlled conditions. For instance, the reaction may involve the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in dry dichloromethane, followed by the addition of perchloric acid .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts such as DABCO .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.
Applications De Recherche Scientifique
5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its structural similarity to nucleotides makes it a candidate for studying DNA and RNA interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit enzyme activity by binding to the active site or interfere with nucleic acid functions by intercalating between base pairs. These interactions can disrupt normal cellular processes, making it useful in therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Mercapto-4,6-diaminopyrimidine
- 4,6-Diamino-2-thiopyrimidine
- 4,6-Diamino-2-pyrimidinethiol
Uniqueness
Compared to similar compounds, 5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one is unique due to its additional dimethylamino group, which enhances its chemical reactivity and potential biological activity. This structural feature allows for more diverse chemical modifications and applications .
Propriétés
Numéro CAS |
61693-29-6 |
|---|---|
Formule moléculaire |
C12H16N6O |
Poids moléculaire |
260.30 g/mol |
Nom IUPAC |
4,5-diamino-2-[4-(dimethylamino)anilino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H16N6O/c1-18(2)8-5-3-7(4-6-8)15-12-16-10(14)9(13)11(19)17-12/h3-6H,13H2,1-2H3,(H4,14,15,16,17,19) |
Clé InChI |
HWQUGWNIAYSCRR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC2=NC(=C(C(=O)N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



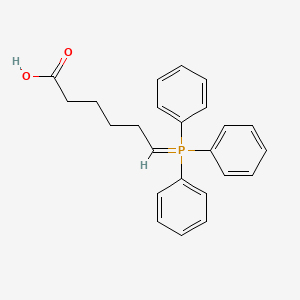
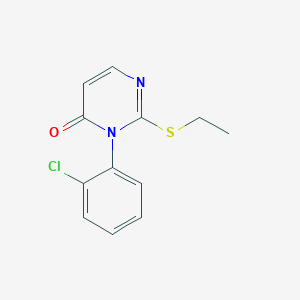
![(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea](/img/structure/B12919542.png)
![2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B12919574.png)
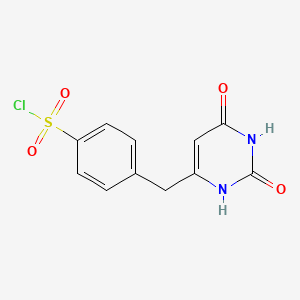
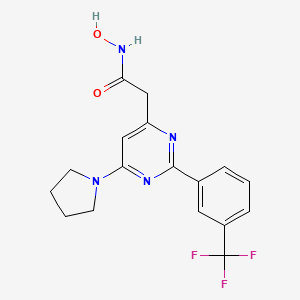


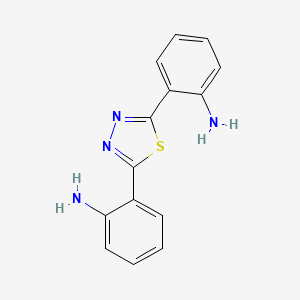


![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)
![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)
